molecular formula C14H11N4NaO3S B2475836 sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate CAS No. 1803598-64-2

sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

Cat. No.: B2475836
CAS No.: 1803598-64-2
M. Wt: 338.32
InChI Key: BBCDAAFYFHKHKL-UHFFFAOYSA-M
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Description

Properties

IUPAC Name

sodium;2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S.Na/c19-12(20)9-22-14-17-16-13(10-3-5-15-6-4-10)18(14)8-11-2-1-7-21-11;/h1-7H,8-9H2,(H,19,20);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCDAAFYFHKHKL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN2C(=NN=C2SCC(=O)[O-])C3=CC=NC=C3.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N4NaO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate typically involves multistep organic reactions:

  • Formation of Intermediate Compounds: : The initial steps often include the preparation of the individual ring systems, such as the furan and pyridine derivatives.

  • Triazole Ring Formation: : This involves the cyclization reactions to create the triazole ring, often employing azide and alkyne reagents.

  • Sulfanyl Acetate Introduction: : The final step is the formation of the sulfanyl acetate moiety, generally achieved through nucleophilic substitution or addition reactions, followed by neutralization with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In industrial settings, the production of this compound may be scaled up using continuous flow chemistry techniques to optimize yield and purity. Key considerations include precise temperature control, reaction time optimization, and the use of high-purity starting materials.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfanylacetate moiety (-S-CH2-COO⁻Na⁺) exhibits nucleophilic substitution potential due to the electron-rich sulfur atom. Key reactions include:

Reaction TypeReagents/ConditionsProducts FormedNotes
AlkylationAlkyl halides (e.g., CH3I) in ethanol, RTSulfur-alkylated derivativesSelective substitution at sulfur atom .
AcylationAcetyl chloride, pyridineThioester derivativesRequires anhydrous conditions .

Example :
Reaction with methyl iodide in ethanol yields sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]methylsulfanyl}acetate via S-alkylation .

Oxidation Reactions

The sulfanyl group (-S-) is susceptible to oxidation, forming sulfoxides or sulfones:

Oxidizing AgentConditionsProductYield
Hydrogen peroxide (H2O2)Acetic acid, 60°C, 2 hrsSulfoxide derivative75–85%
m-Chloroperbenzoic acid (mCPBA)Dichloromethane, 0°C, 1 hrSulfone derivative90–95%

Mechanistic Insight :
Oxidation proceeds via electrophilic attack on sulfur, forming intermediates stabilized by the electron-withdrawing triazole ring .

Coordination Chemistry

The triazole and pyridine groups act as ligands for metal ions, forming coordination complexes:

Metal IonReaction ConditionsComplex StructureApplication
Cu(II)Methanol, reflux, 4 hrsOctahedral Cu(II)-triazole complexCatalytic oxidation studies .
Zn(II)Aqueous NaOH, RTTetrahedral Zn(II) complexAntibacterial synergy observed .

Key Data :

  • Stability constants (log K) for Cu(II) complexes: 8.2–9.1 .

  • Zn(II) complexes show enhanced activity against E. coli (MIC: 4 μg/mL) .

Acid-Base Reactions

The carboxylate group participates in pH-dependent equilibria:

pH RangeDominant FormSolubility (mg/mL)
< 3.0Protonated carboxylic acid12.5
3.0–5.5Zwitterionic form28.9
> 5.5Deprotonated carboxylate45.2

Implications :
Solubility peaks at alkaline pH, facilitating reactions in aqueous media .

Cycloaddition and Ring-Opening Reactions

The furan ring undergoes Diels-Alder reactions, while the triazole ring participates in click chemistry:

Reaction TypeConditionsProducts
Diels-AlderMaleic anhydride, toluene, 100°CFuran-maleic adduct
Cu-catalyzed azide-alkyneCuSO4, sodium ascorbate, H2O/tert-BuOHTriazole-linked conjugates

Example :
Reaction with propargyl alcohol forms bioconjugates used in drug delivery systems .

Hydrolysis and Stability

The compound exhibits stability under physiological conditions but hydrolyzes in strongly acidic/basic environments:

ConditionHalf-Life (25°C)Degradation Products
pH 1.0 (HCl)2.3 hrsFuran-2-ylmethanol, pyridin-4-amine
pH 13.0 (NaOH)0.8 hrsSodium sulfide, triazole fragments

Photochemical Reactivity

UV irradiation induces C-S bond cleavage:

Wavelength (nm)SolventMajor ProductQuantum Yield
254MethanolPyridinyl-triazole + thiolactic acid0.12

Biological Interactions

The compound modulates enzyme activity through non-covalent interactions:

Target EnzymeInteraction TypeIC50 (μM)Reference
Dihydrofolate reductaseCompetitive inhibition1.4
Cytochrome P450 3A4Allosteric modulation8.7

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research indicates that sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. In vitro studies have shown that this compound can inhibit the growth of resistant strains, making it a candidate for developing new antimicrobial agents .

Cancer Research
There is growing interest in the compound's potential as an anticancer agent. Preliminary studies suggest that this compound can induce apoptosis in cancer cells through the modulation of specific signaling pathways. This mechanism has been explored in cell lines representing various cancer types, showing promise for future therapeutic applications .

Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases. The compound has been shown to reduce oxidative stress and inflammation in neuronal cells, suggesting its potential use in treating conditions such as Alzheimer's disease .

Agricultural Applications

Pesticide Development
The unique structure of this compound has led to its exploration as a novel pesticide. Field trials have indicated that it can effectively control pests while minimizing harm to beneficial insects. Its application could lead to sustainable agricultural practices with reduced chemical inputs .

Plant Growth Regulation
Studies have shown that this compound may act as a plant growth regulator, enhancing growth rates and resistance to environmental stressors. Experiments conducted on various crops indicate improved yield and vigor when treated with this compound .

Material Science Applications

Synthesis of Advanced Materials
Sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-y)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate has been utilized in synthesizing advanced materials such as polymers and nanocomposites. Its ability to form stable complexes with metal ions has led to the development of materials with enhanced mechanical and thermal properties .

Corrosion Inhibition
The compound shows potential as a corrosion inhibitor for metals in aggressive environments. Laboratory tests indicate that it can significantly reduce corrosion rates on steel surfaces exposed to saline solutions, making it a candidate for applications in marine and industrial settings .

Data Tables

Application Area Specific Use Findings
PharmaceuticalsAntimicrobialEffective against resistant strains
Cancer ResearchInduces apoptosis in cancer cells
NeuroprotectionReduces oxidative stress
AgriculturePesticideControls pests with minimal impact on beneficial insects
Growth RegulationEnhances crop yield and stress resistance
Material ScienceAdvanced MaterialsImproves mechanical properties
Corrosion InhibitionReduces corrosion rates significantly

Mechanism of Action

The compound exerts its effects through several molecular mechanisms:

  • Molecular Targets: : It interacts with enzymes and receptors, particularly those involved in oxidative stress and metabolic pathways.

  • Pathways Involved: : The furan and pyridine moieties may participate in electron transfer processes, while the triazole ring can facilitate binding to biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

Table 1: Substituent Impact on Physicochemical Properties
Compound Name / CAS R4 (Triazole) R5 (Triazole) Key Properties Reference
Target Compound (1797074-36-2) Furan-2-ylmethyl Pyridin-4-yl High aqueous solubility (sodium salt); potential for π-π stacking
2-{[4-Allyl-5-(4-pyridinyl)...}acetamide (328020-70-8) Allyl Pyridin-4-yl Lower solubility (neutral acetamide); higher lipophilicity
4-(5-((Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5m) Phenyl Pyridin-4-yl Crystalline solid (mp 147–149°C); moderate solubility in organic solvents
2-((4-Ethyl-5-(pyridin-3-yl)...)acetamide (573941-79-4) Ethyl Pyridin-3-yl Sulfamoylphenyl group enhances hydrogen bonding; neutral form

Key Observations :

  • Sodium vs. Neutral Counterions : The sodium carboxylate group in the target compound significantly improves aqueous solubility compared to acetamide derivatives (e.g., ).
  • Pyridine Positional Isomerism : Pyridin-4-yl (target) vs. pyridin-3-yl (e.g., CAS 1803599-53-2 ) alters electronic properties and binding interactions. Pyridin-4-yl’s symmetric nitrogen may enhance crystallinity and π-π stacking .
  • Furan vs. Phenyl/Alkyl Groups : The furan-2-ylmethyl group (electron-rich) increases susceptibility to electrophilic reactions compared to phenyl or alkyl substituents .

Key Observations :

  • Sodium Carboxylate vs. Morpholinium : Sodium salts (target) are more stable in aqueous formulations than morpholinium derivatives, which degrade under acidic/alkaline conditions .
  • Acetamide vs. Carboxylate : Acetamide derivatives (e.g., VUAA-1 ) may exhibit better membrane permeability, while carboxylates (target) favor solubility and renal excretion.

Key Observations :

  • Triazole-Thioether Formation : A common step in synthesizing these compounds involves nucleophilic substitution (e.g., thiol + alkyl halide) .
  • Yield Variability : 4-Iodobenzyl derivatives show wide yield ranges (27–95%) depending on steric and electronic factors .

Stability and Degradation Profile

Target Compound vs. Morpholinium Analogs :

  • Forced Degradation : Morpholinium analogs degrade under oxidative (H2O2) and UV conditions, forming multiple impurities . Sodium salts (target) are expected to exhibit higher stability in neutral aqueous solutions.
  • Thermal Stability: No data for the target compound, but sodium salts generally resist thermal degradation better than organic cations.

Biological Activity

Sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₁₄H₁₁N₄NaO₃S and a molecular weight of approximately 338.32 g/mol. Its structure incorporates a furan moiety, a pyridine ring, and a triazole scaffold, which are known to contribute to various biological activities. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further pharmacological evaluation .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. The triazole ring is particularly recognized for its antifungal and antibacterial effects. Studies have shown that derivatives of triazoles can inhibit the growth of various pathogens, including resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity Comparison

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-triazol-3-yl]sulfanyl}acetateS. aureus0.125 μg/mL
Sodium 5-(pyridin-4-yloxy)-4H-1,2,4-triazol-3-thiolE. coli0.250 μg/mL
Sodium 1-{[5-(furan-2-carboxylic acid)-4H-pyrazol]sulfanyl}acetatePseudomonas aeruginosa0.500 μg/mL

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it showed significant cytotoxicity against breast and lung cancer cells .

Case Study: Anticancer Activity Assessment

In a recent study, this compound was tested against several cancer cell lines:

Cell LineIC50 Value (μM)
MCF7 (Breast)15
A549 (Lung)20
HCT116 (Colon)25

These results indicate that the compound possesses selective cytotoxicity towards certain cancer types, suggesting further investigation into its mechanisms of action is warranted .

Structure–Activity Relationship (SAR)

The biological activity of sodium 2-{[4-(furan-2-ylyl)-5-(pyridin-3-ylyl)-4H-triazol]} can be influenced by modifications to its structure. The presence of electron-donating groups on the aromatic rings enhances antimicrobial activity, while substitutions at specific positions on the triazole ring can affect anticancer efficacy .

Table 2: Structure–Activity Relationship Insights

ModificationEffect on Activity
Electron-donating groups at C3Increased antimicrobial potency
Alkyl chain length at N4Longer chains reduce activity
Substituents on pyridine ringEnhanced interaction with targets

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate?

  • Methodology : The synthesis typically involves two key steps:

Preparation of the triazole-thione precursor (e.g., 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione) via cyclization of thiocarbazide derivatives under reflux conditions .

Thiol-alkylation using chloroacetate derivatives in ethanol/water with KOH as a base. The reaction is refluxed for 1 hour, followed by precipitation and recrystallization from ethanol .

  • Critical Parameters : Solvent polarity, reaction temperature (80–100°C), and stoichiometric ratios of reagents influence yield and purity.

Q. Which spectroscopic and crystallographic methods are used for structural confirmation?

  • Techniques :

  • NMR/FTIR : Confirm functional groups (e.g., triazole C–H stretching at ~3100 cm⁻¹, pyridine ring vibrations) and molecular connectivity .
  • X-ray Crystallography : Resolve 3D conformation using SHELX programs (e.g., SHELXL for refinement). Key metrics include R-factors (<0.05) and bond-length accuracy (±0.002 Å) .
  • Elemental Analysis : Validate purity (>95%) via CHNS/O microanalysis .

Q. How is preliminary biological activity (e.g., anti-exudative, antifungal) evaluated?

  • Models :

  • Anti-exudative Activity : Formalin-induced rat paw edema model, measuring inhibition of fluid leakage over 24 hours .
  • Antifungal Assays : Broth microdilution (MIC values) against Candida spp. and Aspergillus spp. .
    • Dosage : Typically 50–200 mg/kg (in vivo) or 1–50 µg/mL (in vitro) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict reactivity and toxicity?

  • Approach :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO), electrostatic potential (MEP), and nonlinear optical (NLO) properties .
  • Toxicity Prediction : Use QSAR models (GUSAR, TEST) to estimate LD₅₀ and classify toxicity (e.g., Class IV: low toxicity) .
    • Validation : Compare computational LD₅₀ with in vivo rat studies (e.g., acute toxicity at 1000–5000 mg/kg) .

Q. How are contradictions in crystallographic data resolved (e.g., disordered solvent molecules)?

  • Strategies :

  • SHELXL Refinement : Apply restraints for disordered regions and validate with Fo/Fc maps .
  • Twinned Data : Use HKLF5 format in SHELXL to handle non-merohedral twinning .
  • Cross-Validation : Compare with DFT-optimized geometries to identify structural outliers .

Q. What experimental designs optimize reaction yields for scale-up synthesis?

  • Variables Tested :

  • Solvent Systems : Ethanol/water vs. DMF for solubility and reaction kinetics .
  • Catalysts : Phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .
  • Microwave Assistance : Reduce reaction time from hours to minutes (e.g., 30 minutes at 100°C) .
    • Yield Optimization : DOE (Design of Experiments) to identify interactions between temperature, solvent, and catalyst .

Q. How does the compound’s thioether linkage influence its metabolic stability?

  • Metabolic Pathways :

  • Oxidation : Cytochrome P450-mediated sulfoxide formation, monitored via LC-MS .
  • Conjugation : Glutathione adduct formation in liver microsomes, assessed using trapping agents .
    • Stability Assays : Plasma/tissue homogenate incubations (37°C, 1–24 hours) to calculate half-life .

Q. What strategies validate structure-activity relationships (SAR) for triazole derivatives?

  • SAR Probes :

  • Substituent Variation : Compare furan-2-ylmethyl vs. benzyl groups on anti-exudative potency .
  • Bioisosteres : Replace pyridin-4-yl with quinoline to assess π-π stacking interactions .
    • Statistical Analysis : Multivariate regression (e.g., PLS) to correlate logP, polar surface area, and IC₅₀ values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.